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In the realm of sulfur-containing organic compounds, dithioformic acid and thioformic acid

represent the simplest forms of dithiocarboxylic and monothiocarboxylic acids, respectively.

While both are sulfur analogues of formic acid and are of interest in various chemical contexts,

they exhibit distinct properties in terms of structure, acidity, and reactivity. This guide provides a

comparative overview of these two compounds, drawing upon available theoretical and

experimental data to inform researchers, scientists, and drug development professionals. It is

important to note that while the properties of their derivatives are subjects of study, direct

comparative experimental data on the performance of dithioformic acid and thioformic acid is

limited in the scientific literature.

Chemical and Physical Properties
Thioformic acid and dithioformic acid differ fundamentally in their atomic composition, which in

turn influences their chemical behavior. Thioformic acid exists as a mixture of two tautomers:

the S-acid (thiol form) and the O-acid (thione form), with the S-acid being generally more

stable.[1][2] The specific ratio of these tautomers can be influenced by the solvent environment.

[3] Dithioformic acid, containing two sulfur atoms, also exists in tautomeric forms.
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Property Dithioformic Acid Thioformic Acid

Chemical Formula CH₂S₂ CH₂OS

Molecular Weight 78.16 g/mol [4] 62.09 g/mol [2]

IUPAC Name Methanedithioic acid Methanethioic S-acid

Common Tautomers
Dithiol form (HS-C(S)H) and

Dithione form (S=C(SH)H)

Thiol form (HS-C(O)H) and

Thione form (S=C(OH)H)

Appearance Unstable red oil Colorless, pungent liquid

Acidity
A significant point of differentiation between these two acids is their acidity. Thiocarboxylic

acids are known to be stronger acids than their carboxylic acid counterparts. For instance,

thioacetic acid has a pKa near 3.4, making it more acidic than acetic acid (pKa 4.72). Following

this trend, thioformic acid is expected to be a stronger acid than formic acid.

Dithiocarboxylic acids are, in turn, more acidic than their monothiocarboxylic acid analogues.

This is illustrated by the pKa of dithiobenzoic acid, which is 1.92, compared to 2.48 for

thiobenzoic acid. While specific experimental pKa values for dithioformic acid and thioformic

acid are not readily available, it can be inferred from these trends that dithioformic acid is the

stronger acid of the two.

Stability and Reactivity
Both dithioformic acid and thioformic acid are considered to be relatively unstable compounds,

which has limited their widespread application as reagents. Dithioformic acid is often generated

in situ for subsequent reactions and is considered a short-lived intermediate.

The reactivity of their conjugate bases, the thiocarboxylates and dithiocarboxylates, is of

significant interest. These anions are potent nucleophiles. For example, thiocarboxylates can

be used to install thiol groups by displacing halides. Dithiocarboxylates are key precursors in

the synthesis of thioamides, a functional group of interest in medicinal chemistry.
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The thiol (-SH) group in these compounds is susceptible to oxidation. This is a crucial

consideration for their handling and storage.

Synthesis
The synthetic routes to dithioformic acid and thioformic acid, or more broadly dithiocarboxylic

and thiocarboxylic acids, are distinct.

Thioformic Acid (and Thiocarboxylic Acids): A common method for the synthesis of

thiocarboxylic acids involves the reaction of an acid chloride with a hydrosulfide salt, such as

potassium hydrosulfide (KSH). Another approach is the use of thionating agents like

Lawesson's reagent on carboxylic acids.

Dithioformic Acid (and Dithiocarboxylic Acids): Dithiocarboxylic acids are frequently synthesized

through the reaction of a Grignard reagent with carbon disulfide (CS₂). This is followed by an

acidic workup to yield the dithiocarboxylic acid.
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General synthetic pathways for thioformic and dithioformic acids.

Applications in Research and Development
While direct applications of dithioformic acid and thioformic acid in drug development are not

well-documented, their derivatives, such as thioamides and dithiocarbamates, have garnered

significant attention. Thioamides are considered important isosteres of amides in medicinal

chemistry and have been incorporated into various therapeutic agents. Dithiocarbamates have

been explored for their metal-binding properties and a range of medicinal applications.
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The reactivity of thiocarboxylic acids and their derivatives makes them useful intermediates in

organic synthesis. For example, they are used in the synthesis of thioesters, which play a role

in biochemical processes and can be used in peptide synthesis.
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General reactivity of thiocarboxylic acids.

Experimental Protocols
General Protocol for the Synthesis of a Thiocarboxylic Acid via an Acid Chloride:

An alkali metal hydrosulfide (e.g., potassium hydrosulfide, 1.1 equivalents) is dissolved in a

suitable anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).
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The solution is cooled to 0 °C.

The corresponding acid chloride (1.0 equivalent), dissolved in the same anhydrous solvent,

is added dropwise to the stirred hydrosulfide solution.

The reaction mixture is allowed to warm to room temperature and stirred for a specified time

(typically 1-4 hours), monitoring the reaction progress by a suitable method (e.g., TLC or GC-

MS).

Upon completion, the reaction is quenched with water, and the pH is adjusted with a mild

acid.

The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g.,

Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude

thiocarboxylic acid, which may be further purified by distillation or chromatography.

General Protocol for the Synthesis of a Dithiocarboxylic Acid using a Grignard Reagent:

Under a strict inert atmosphere, the Grignard reagent (1.0 equivalent) in an ethereal solvent

(e.g., THF or diethyl ether) is cooled in an ice bath.

Carbon disulfide (1.2 equivalents), dissolved in the same anhydrous solvent, is added

dropwise to the stirred Grignard solution. The reaction is often exothermic and the addition

rate should be controlled to maintain the temperature.

After the addition is complete, the reaction mixture is stirred for an additional period (e.g., 1-2

hours) at room temperature.

The reaction is then carefully quenched by pouring it onto a mixture of crushed ice and a

strong acid (e.g., hydrochloric acid).

The aqueous layer is extracted with an organic solvent.

The combined organic extracts are washed with brine, dried over an anhydrous salt, and

concentrated in vacuo to give the crude dithiocarboxylic acid, which is often used
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immediately or can be purified if stable enough.

Conclusion
Dithioformic acid and thioformic acid, while being the simplest in their respective classes,

present a study in contrasts. Dithioformic acid is the stronger acid and its synthesis typically

involves organometallic reagents. Thioformic acid is a weaker acid in comparison and can be

synthesized from more conventional starting materials. Both are reactive and relatively

unstable, which has led to more extensive research on their more stable derivatives. For

researchers in organic synthesis and medicinal chemistry, understanding the fundamental

differences in their properties is key to harnessing their potential as reagents and building

blocks for more complex molecules. Further experimental studies directly comparing their

reactivity and performance would be highly valuable to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b608715?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608715?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

